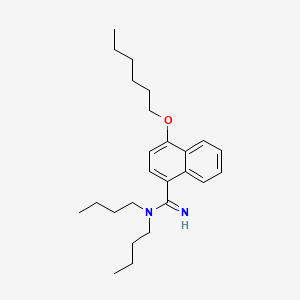
Bunamidine
Overview
Description
Bunamidine is an anthelmintic drug used in veterinary medicine to treat infections by tapeworm parasites of the genus Taenia . It is also effective against Echinococcus granulosus (dog tapeworm) and Hymenolepis diminuta (rat tapeworm) . It is classified as a taeniacide .
Molecular Structure Analysis
Bunamidine has a molecular formula of C25H38N2O . It belongs to the class of organic compounds known as naphthalenes, which are compounds containing a naphthalene moiety, consisting of two fused benzene rings .Relevant Papers There are several papers that discuss Bunamidine. For instance, one paper discusses the efficacy of Bunamidine hydrochloride against immature and mature stages of Echinococcus granulosus . Another paper discusses the effects of Bunamidine on the isolated perfused rat heart . These papers provide valuable insights into the properties and potential uses of Bunamidine.
Scientific Research Applications
1. Anthelmintic Efficacy
Bunamidine is recognized for its effectiveness as an anthelmintic, particularly in dogs. Research has shown its high efficacy against various parasitic infections:
- Bunamidine hydrochloride demonstrated considerable efficacy against both immature and mature stages of Echinococcus granulosus in dogs, achieving up to 100% clearance in mature worms, indicating its potential in controlling hydatid disease in the United States (Andersen, Loveless, & Jensen, 1975).
- A study on bunamidine hydroxynaphthoate showed it effectively removed a significant percentage of Echinococcus granulosus worms in dogs, suggesting its utility in managing hydatid disease in certain regions (Shearer & Gemmell, 1969).
2. Metabolic and Biochemical Impacts
Bunamidine's impact extends beyond its anthelmintic properties, influencing metabolic and biochemical processes:
- Research indicated that bunamidine could cause metabolic alterations, such as changes in liver function, in dogs treated with the drug. This points to the necessity of understanding its metabolic effects when used as a treatment (Menrath, Sharard, Gray, & Cameron, 1973).
- The effects of bunamidine on isolated perfused rat hearts were studied, revealing a dose-dependent decrease in heart rate and other cardiac functions. This research provides insight into the drug's potential cardiac impacts (Aronson & Hanno, 1978).
3. Molecular and Cellular Action
Studies have also explored bunamidine's action at the molecular and cellular levels:
- Bunamidine HCl was found to have a specific impact on Hymenolepis diminuta tapeworms at the cellular level, affecting enzyme activities and showing non-competitive inhibition on certain enzymes. This highlights its specific mode of action at the molecular level (Chatfield & Yeary, 1979).
- The drug was also observed to cause changes in glucose uptake and efflux in Hymenolepis nana, along with stimulating surface phosphatase activity. These findings provide a deeper understanding of how bunamidine affects parasitic worms (Hart, Turner, & Wilson, 1977).
properties
IUPAC Name |
N,N-dibutyl-4-hexoxynaphthalene-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O/c1-4-7-10-13-20-28-24-17-16-23(21-14-11-12-15-22(21)24)25(26)27(18-8-5-2)19-9-6-3/h11-12,14-17,26H,4-10,13,18-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGFIMIICGZCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1055-55-6 (mono-hydrochloride) | |
| Record name | Bunamidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003748774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048272 | |
| Record name | Bunamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bunamidine | |
CAS RN |
3748-77-4 | |
| Record name | Bunamidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003748774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bunamidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11501 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bunamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUNAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9IW1G3P6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





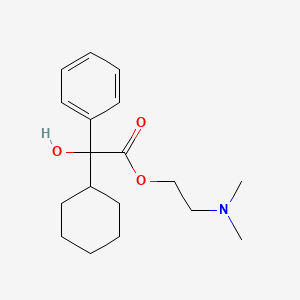
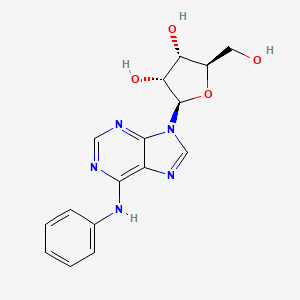
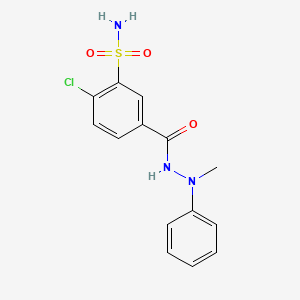

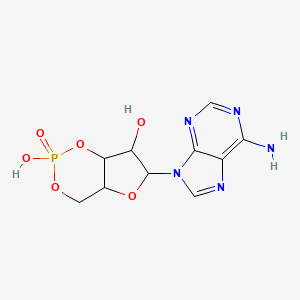
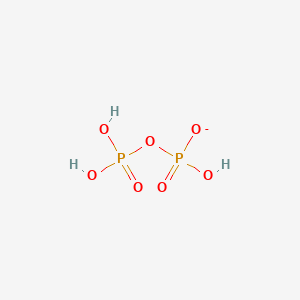
![7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1206992.png)
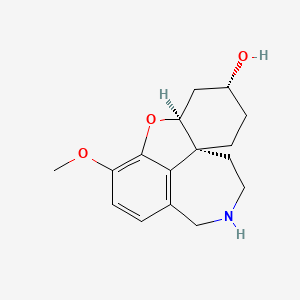
![Phenyl[1-(n-succinylamino)pentyl]phosphonate](/img/structure/B1206995.png)
![6-([5-Quinolylamino]methyl)-2,4-diamino-5-methylpyrido[2,3-D]pyrimidine](/img/structure/B1206996.png)
![7-Nitro-5-indeno[1,2-b]pyridinone](/img/structure/B1206998.png)
![4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene](/img/structure/B1207001.png)